Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
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Overview
Description
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the reaction of 4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or cesium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds through palladium-catalyzed cross-coupling with aryl halides.
Oxidation: Conversion to the corresponding boronic acid or boronate ester using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the boronic ester group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide in an organic solvent.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.
Boronic Acids/Boronate Esters: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is extensively used in scientific research due to its versatility:
Chemistry: As a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where boronic esters can mimic biological molecules.
Medicine: In the design of boron-containing drugs for cancer therapy and as potential agents in boron neutron capture therapy (BNCT).
Industry: In the production of advanced materials, such as polymers and electronic components, where precise control over molecular structure is required.
Mechanism of Action
The mechanism by which Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The formation of the new carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate can be compared with other boronic esters and boronic acids:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of a boronic ester with a picolinate moiety, providing enhanced reactivity and selectivity in cross-coupling reactions. This dual functionality allows for more complex and diverse synthetic applications compared to simpler boronic esters.
This compound’s versatility and reactivity make it a valuable tool in modern organic synthesis, contributing to advancements in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-6-18-12(17)11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOEGBEOXFVGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472423 |
Source
|
Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-56-8 |
Source
|
Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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